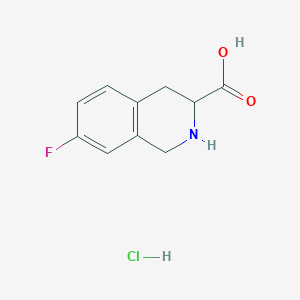

7-Fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

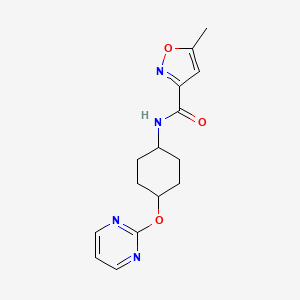

“7-Fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid;hydrochloride” is a chemical compound with the CAS Number: 2241139-41-1 . It has a molecular weight of 231.65 . The IUPAC name for this compound is 7-fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride .

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H10FNO2.ClH/c11-8-2-1-6-4-9 (10 (13)14)12-5-7 (6)3-8;/h1-3,9,12H,4-5H2, (H,13,14);1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis

This compound is a solid with a melting point of 182-183 °C .Scientific Research Applications

Synthesis and Pharmacological Properties

"7-Fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid;hydrochloride" is instrumental in the synthesis of various pharmacologically active compounds. It serves as a key intermediate in the preparation of fluoroquinolone antibiotics, which are known for their broad-spectrum antimicrobial activity. One study discusses the synthesis and antibacterial activities of enantiomers of temafloxacin hydrochloride, highlighting the importance of the fluoroquinolone structure in developing effective antibacterial agents (Chu et al., 1991).

Antioxidative Properties

Research has also explored the antioxidative effects of fluoroquinolone derivatives, including compounds related to "this compound". A study on 4-hydroxyquinoline derivatives demonstrates their potential in protecting against free-radical-induced hemolysis of erythrocytes, suggesting applications in oxidative stress management and the development of antioxidant therapies (Liu et al., 2002).

Antimycobacterial Activities

Novel fluoroquinolones synthesized from derivatives of "this compound" have shown promising results against Mycobacterium tuberculosis, including drug-resistant strains. This indicates potential applications in tuberculosis treatment, addressing the challenge of drug resistance (Senthilkumar et al., 2009).

Antitumor Activity

The compound's derivatives have been investigated for their antitumor activities, with certain modifications showing significant cytotoxicity against human tumor cell lines. This suggests a potential role in cancer chemotherapy, particularly for compounds that can be derived from "this compound" (El-Abadelah et al., 2007).

Safety and Hazards

Mechanism of Action

Target of Action

Similar compounds have been found to interact with various receptors and enzymes, influencing a range of biological processes .

Mode of Action

This interaction can result in the activation or inhibition of the target, depending on the nature of the interaction .

Biochemical Pathways

Similar compounds have been found to influence a variety of biochemical pathways, including signal transduction, metabolic pathways, and cell cycle regulation .

Result of Action

Similar compounds have been found to induce a range of effects at the molecular and cellular level, including changes in gene expression, alterations in cellular metabolism, and modulation of cell signaling pathways .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 7-Fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid;hydrochloride . These factors can include pH, temperature, presence of other compounds, and the specific biological environment within which the compound is acting.

properties

IUPAC Name |

7-fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FNO2.ClH/c11-8-2-1-6-4-9(10(13)14)12-5-7(6)3-8;/h1-3,9,12H,4-5H2,(H,13,14);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIEMJAPKBYNGSN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NCC2=C1C=CC(=C2)F)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClFNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-phenethylspiro[chroman-2,4'-piperidine]-1'-carboxamide](/img/structure/B2986088.png)

![3-(2-chlorobenzyl)-6-(2,5-difluorobenzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2986092.png)

![8-(2-((2-ethylphenyl)amino)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2986095.png)

![(Z)-3-[5-(4-bromophenyl)-1H-pyrazol-4-yl]-2-cyano-N-[(2-fluorophenyl)methyl]prop-2-enamide](/img/structure/B2986099.png)

![2-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)-3-methylbutanoic acid](/img/structure/B2986100.png)

![(Z)-N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B2986101.png)

![N-(2-Ethoxyphenyl)-3-fluoro-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2986105.png)

![(E)-2-cyano-3-[1-(2,5-dichlorophenyl)-2,5-dimethylpyrrol-3-yl]-N-[4-(difluoromethylsulfanyl)phenyl]prop-2-enamide](/img/structure/B2986107.png)

![2-(4-(3-(2-Methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)acetonitrile](/img/structure/B2986108.png)